

Application Notes and Protocols: Measuring Pyruvate Dehydrogenase Complex (PDC) Activity Following AZD7545 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD7545

Cat. No.: B15615159

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

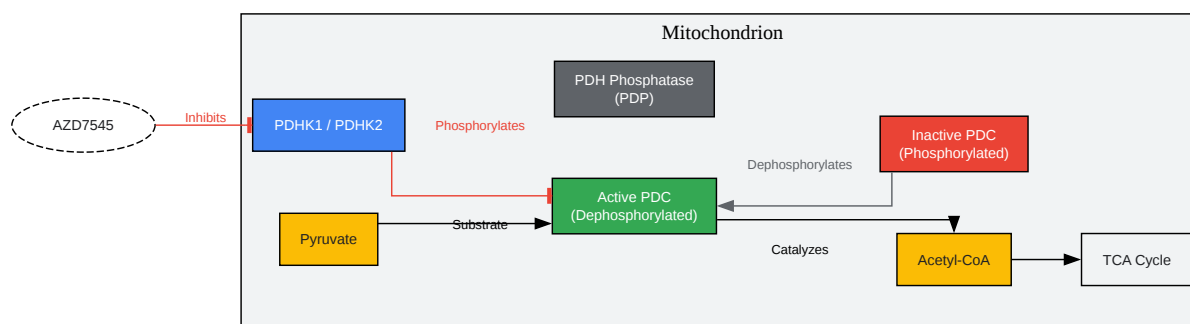
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial multi-enzyme complex that serves as a gatekeeper linking glycolysis to the tricarboxylic acid (TCA) cycle. It catalyzes the irreversible decarboxylation of pyruvate to acetyl-CoA. The activity of the PDC is tightly regulated by reversible phosphorylation. A family of four Pyruvate Dehydrogenase Kinase (PDK) isoenzymes (PDK1-4) phosphorylate and inactivate the E1 α subunit of the PDC, thereby reducing the conversion of pyruvate to acetyl-CoA.^{[1][2][3]}

AZD7545 is a potent and selective small-molecule inhibitor of PDKs, with particular selectivity for PDHK1 and PDHK2.^{[4][5][6]} By inhibiting these kinases, **AZD7545** prevents the phosphorylation of the PDC.^{[1][2]} This leads to a higher proportion of the complex remaining in its active, dephosphorylated state, which subsequently enhances glucose oxidation.^[7] This mechanism of action has made **AZD7545** a valuable tool for studying metabolic pathways and a compound of interest for therapeutic areas such as type 2 diabetes and oncology.^{[2][4]}

These application notes provide detailed protocols for quantifying the enzymatic activity of the PDC and assessing its phosphorylation status following treatment with **AZD7545**.

Mechanism of Action of AZD7545

AZD7545 functions by inhibiting PDHK1 and PDHK2, which prevents the phosphorylation and subsequent inactivation of the Pyruvate Dehydrogenase Complex. This results in an increased flux of pyruvate into the mitochondria for conversion to acetyl-CoA, which then enters the TCA cycle for energy production.



[Click to download full resolution via product page](#)

Figure 1. Mechanism of **AZD7545** action on the PDC pathway.

Experimental Protocols

Two primary methods are presented to assess the effect of **AZD7545** on PDC: a direct measurement of enzymatic activity and an indirect measurement via Western blot analysis of the phosphorylation status of the PDC E1 α subunit.

Protocol 1: Colorimetric PDC Activity Assay

This protocol outlines a colorimetric method to measure PDC activity in cell lysates or tissue homogenates after **AZD7545** treatment. The assay is based on the reduction of a tetrazolium salt (e.g., MTT) by NADH produced during the PDC-catalyzed reaction. The resulting color change is proportional to PDC activity.^{[8][9]}

Materials:

- Cultured cells or tissue samples
- **AZD7545** (solubilized in DMSO)
- Phosphate-Buffered Saline (PBS), ice-cold
- PDC Assay Buffer (commercial kits are available, or a buffer containing phosphate, magnesium chloride, and other cofactors)
- Protease and phosphatase inhibitor cocktails
- BCA Protein Assay Kit
- 96-well microplate
- Microplate reader capable of measuring absorbance at ~565 nm

Procedure:

- Cell/Tissue Treatment:
 - In Vitro (Cells): Plate cells and grow to 70-80% confluency. Treat with various concentrations of **AZD7545** (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified duration (e.g., 4, 12, or 24 hours).[\[10\]](#)
 - In Vivo (Tissues): Administer **AZD7545** or vehicle to animals as per the experimental design. At the end of the treatment period, euthanize the animals and rapidly excise the tissues of interest. Snap-freeze in liquid nitrogen or proceed immediately to homogenization.[\[7\]](#)[\[10\]](#)
- Sample Preparation:
 - Cell Lysate: Wash treated cells with ice-cold PBS. Lyse the cells using ice-cold PDC Assay Buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer to a microcentrifuge tube, and centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.[\[10\]](#)

- Tissue Homogenate: Homogenize the tissue in 5-10 volumes of ice-cold assay buffer with inhibitors. Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.[10]
- Protein Quantification: Determine the protein concentration of each lysate/homogenate using a BCA assay. Normalize all samples to the same protein concentration with the assay buffer.
- PDC Activity Measurement:
 - Add a standardized amount of protein (e.g., 20-50 µg) from each sample to the wells of a 96-well plate.
 - Prepare a master mix containing the necessary substrates and cofactors (pyruvate, NAD⁺, Coenzyme A, Thiamine pyrophosphate) and the colorimetric probe (e.g., MTT) as per the manufacturer's instructions for a commercial kit.
 - Initiate the reaction by adding the master mix to each well.
 - Immediately place the plate in a microplate reader and measure the absorbance at 565 nm at multiple time points (e.g., every 1-2 minutes for 20-30 minutes).[8][9]
- Data Analysis:
 - Calculate the rate of change in absorbance ($\Delta\text{Abs}/\text{min}$) for each sample.
 - The PDC activity is directly proportional to this rate.
 - Compare the activity of **AZD7545**-treated samples to the vehicle control.

Protocol 2: Western Blot for PDC (E1 α) Phosphorylation

This method indirectly assesses PDC activity by measuring the phosphorylation level of its E1 α subunit, which is the direct target of PDKs. A decrease in phosphorylation indicates an increase in PDC activity.

Materials:

- Samples prepared as in Protocol 1 (Steps 1 and 2)

- RIPA buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and electrophoresis equipment
- PVDF membrane
- Primary antibodies:
 - Anti-phospho-PDH-E1 α (specific to the phosphorylation sites)
 - Anti-total-PDH-E1 α
 - Anti-GAPDH or β -actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Sample Preparation and Protein Quantification: Prepare cell lysates or tissue homogenates as described previously. Determine protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with the primary antibody against phospho-PDH-E1 α overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Develop the blot using a chemiluminescent substrate and image the bands.

- Strip the membrane and re-probe for total PDH-E1 α and a loading control.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the phospho-PDH-E1 α signal to the total PDH-E1 α signal for each sample.
 - Compare the ratio of phosphorylated to total PDH-E1 α in **AZD7545**-treated samples versus the vehicle control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: PDC Activity after **AZD7545** Treatment

Treatment Group	Concentration (nM)	Duration (h)	PDC Activity (Δ Abs/min/mg protein)	Fold Change vs. Control
Vehicle Control	0	24	0.05 \pm 0.005	1.0
AZD7545	10	24	0.08 \pm 0.007	1.6
AZD7545	100	24	0.15 \pm 0.012	3.0

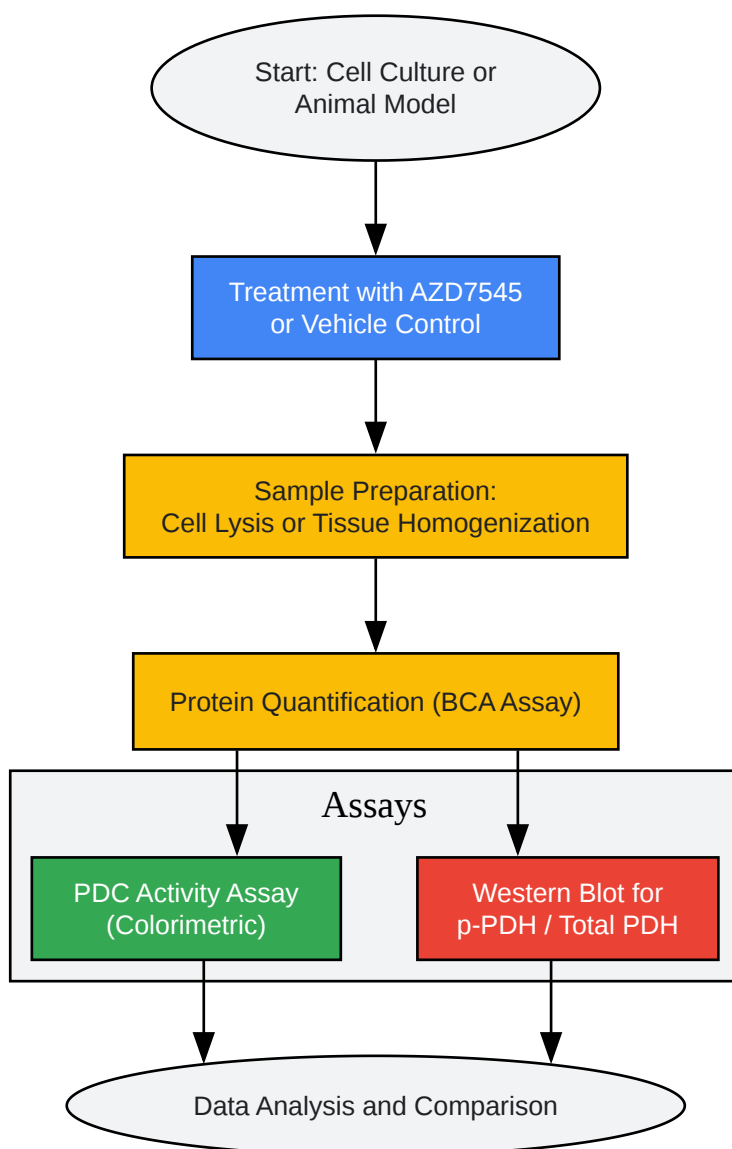
| **AZD7545** | 1000 | 24 | 0.22 \pm 0.018 | 4.4 |

Table 2: Phosphorylation Status of PDH-E1 α after **AZD7545** Treatment

Treatment Group	Concentration (nM)	Duration (h)	Phospho-PDH / Total PDH Ratio	% Decrease in Phosphorylation
Vehicle Control	0	24	1.0 ± 0.08	0%
AZD7545	10	24	0.65 ± 0.05	35%
AZD7545	100	24	0.30 ± 0.04	70%

| **AZD7545** | 1000 | 24 | 0.12 ± 0.02 | 88% |

Experimental Workflow Visualization



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]

- 3. portlandpress.com [portlandpress.com]
- 4. AZD7545 is a selective inhibitor of pyruvate dehydrogenase kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AZD7545, a novel inhibitor of pyruvate dehydrogenase kinase 2 (PDHK2), activates pyruvate dehydrogenase in vivo and improves blood glucose control in obese (fa/fa) Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Pyruvate Dehydrogenase Complex (PDC) Activity Following AZD7545 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15615159#how-to-measure-pdc-activity-after-azd7545-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com